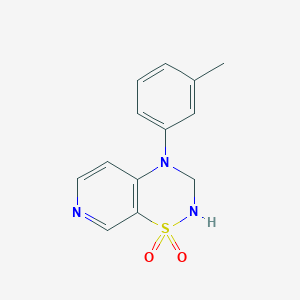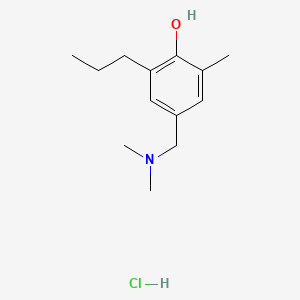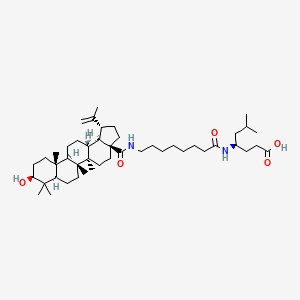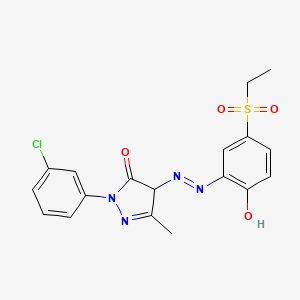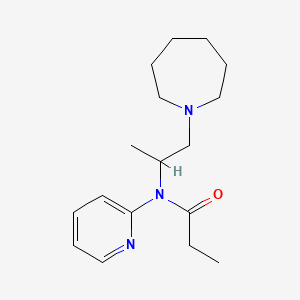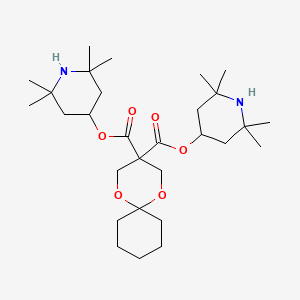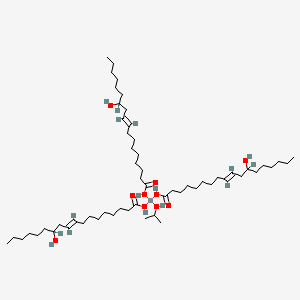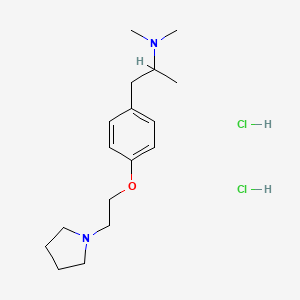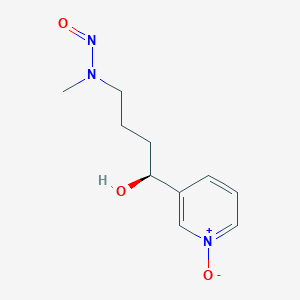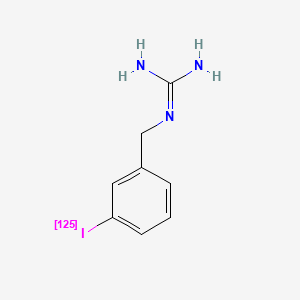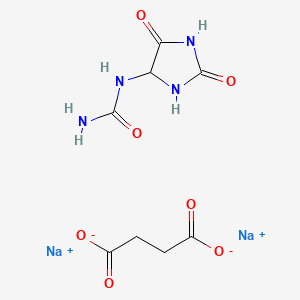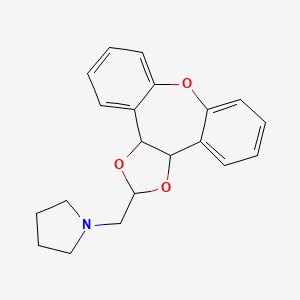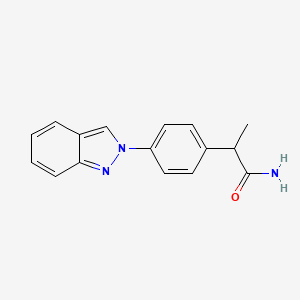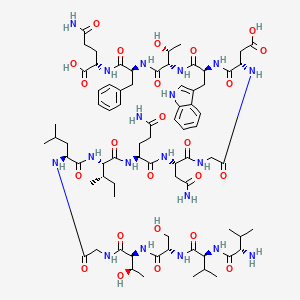
L-Glutamine, L-valyl-L-valyl-L-seryl-L-threonylglycyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-asparaginylglycyl-L-alpha-aspartyl-L-tryptophyl-L-threonyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, L-valyl-L-valyl-L-seryl-L-threonylglycyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-asparaginylglycyl-L-alpha-aspartyl-L-tryptophyl-L-threonyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added sequentially, with protective groups used to prevent unwanted reactions. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the deprotection steps involve TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
This peptide compound can undergo various chemical reactions, including:
Oxidation: The presence of amino acids like tryptophan and cysteine can lead to oxidation reactions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents such as alkyl halides.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
This peptide compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of this peptide compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, protein-protein interactions, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- L-alanyl-L-glutamine dipeptide
- N-Acetylmuramyl-L-alanyl-D-isoglutamine
- Davunetide trifluoroacetate
Uniqueness
This peptide compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different stability, solubility, and biological activity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
129437-47-4 |
|---|---|
Molecular Formula |
C75H113N19O24 |
Molecular Weight |
1664.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H113N19O24/c1-11-37(8)60(92-67(109)46(25-34(2)3)83-56(102)32-82-71(113)61(38(9)96)93-69(111)51(33-95)90-72(114)59(36(6)7)91-70(112)58(79)35(4)5)73(115)85-44(21-23-52(76)98)64(106)88-49(28-54(78)100)63(105)81-31-55(101)84-50(29-57(103)104)66(108)87-48(27-41-30-80-43-20-16-15-19-42(41)43)68(110)94-62(39(10)97)74(116)89-47(26-40-17-13-12-14-18-40)65(107)86-45(75(117)118)22-24-53(77)99/h12-20,30,34-39,44-51,58-62,80,95-97H,11,21-29,31-33,79H2,1-10H3,(H2,76,98)(H2,77,99)(H2,78,100)(H,81,105)(H,82,113)(H,83,102)(H,84,101)(H,85,115)(H,86,107)(H,87,108)(H,88,106)(H,89,116)(H,90,114)(H,91,112)(H,92,109)(H,93,111)(H,94,110)(H,103,104)(H,117,118)/t37-,38+,39+,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-,61-,62-/m0/s1 |
InChI Key |
SYVDDLZQLQPSEK-OGTAVBGPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



